4-Fluoropyridin-3-amine hydrochloride chemical structure and analysis
4-Fluoropyridin-3-amine hydrochloride chemical structure and analysis
An In-Depth Technical Guide to the Chemical Structure and Analysis of 4-Fluoropyridin-3-amine Hydrochloride
This guide provides a comprehensive technical overview of 4-Fluoropyridin-3-amine hydrochloride, a key intermediate in modern medicinal and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural identity, detailed analytical methodologies, and essential handling protocols. Our focus is on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in authoritative scientific principles.
Molecular Identity and Physicochemical Characteristics
4-Fluoropyridin-3-amine hydrochloride is a substituted pyridine derivative. The presence of a fluorine atom and an amino group on the pyridine ring significantly influences its reactivity and makes it a valuable building block in synthetic chemistry.[1] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
Chemical Structure
The foundational step in any analysis is a thorough understanding of the molecule's structure. The pyridine ring, substituted at the 3-position with an amine group and at the 4-position with a fluorine atom, presents a unique electronic and steric environment. The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the pyridine ring.
Caption: High-level synthetic workflow for 4-Fluoropyridin-3-amine HCl.
Spectroscopic and Chromatographic Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of 4-Fluoropyridin-3-amine hydrochloride. The following sections detail the principles and expected outcomes for key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information by probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for hydrochloride salts due to its polarity.
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¹H NMR: The aromatic region will display characteristic signals for the three protons on the pyridine ring. The proton adjacent to the protonated ring nitrogen will be the most deshielded (highest ppm). Spin-spin coupling between adjacent protons and through-space coupling to the fluorine atom will result in complex splitting patterns (e.g., doublets, doublet of doublets). The amine (-NH₂) protons will typically appear as a broad singlet, and its chemical shift can be concentration-dependent.
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¹³C NMR: The spectrum will show five distinct signals for the pyridine ring carbons. The carbon directly bonded to the fluorine atom (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The adjacent carbons (C3 and C5) will show smaller two-bond couplings (²JCF).
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¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift provides information about the electronic environment, and it will be coupled to adjacent protons, providing further structural confirmation.
Table 2: Predicted NMR Data in DMSO-d₆
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 8.0 - 8.2 | d | J ≈ 5-6 | H-2 |
| 7.8 - 8.0 | dd | J ≈ 5-6, J ≈ 8-9 | H-6 | |
| 7.3 - 7.5 | t | J ≈ 8-9 | H-5 | |
| 5.0 - 6.0 | br s | - | -NH₂ | |
| ¹³C | 150 - 160 | d | ¹JCF ≈ 230-250 | C-4 |
| 135 - 145 | s | - | C-2 | |
| 130 - 140 | d | ²JCF ≈ 15-20 | C-3 | |
| 125 - 135 | d | ²JCF ≈ 15-20 | C-5 | |
| 110 - 120 | s | - | C-6 | |
| ¹⁹F | -120 to -140 | m | - | Ar-F |
Note: These are estimated values based on analogous structures. Actual values must be determined experimentally.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups. The spectrum is a molecular fingerprint, confirming the presence of key structural motifs. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.
Causality in Spectral Interpretation:
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N-H Vibrations: The amine group will give rise to stretching vibrations in the 3300-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching).
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Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring appear in the 1400-1600 cm⁻¹ region.
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C-F Bond: The C-F stretch is a strong, characteristic absorption typically found in the 1000-1300 cm⁻¹ region. Its exact position can confirm the presence of an aryl fluoride.
Table 3: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300 - 3500 | Medium | N-H Stretch (Amine) |
| 3000 - 3100 | Medium-Weak | Aromatic C-H Stretch |
| 1580 - 1620 | Strong | C=C / C=N Ring Stretch |
| 1450 - 1550 | Strong | C=C / C=N Ring Stretch |
| 1200 - 1300 | Strong | C-F Stretch |
| 1150 - 1250 | Strong | C-N Stretch |
Reference spectra for similar compounds like 4-aminopyridine can aid in interpretation.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized salt, typically analyzed in positive ion mode.
Expected Observations:
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Molecular Ion: In ESI-MS, the primary ion observed will correspond to the protonated free base [M+H]⁺, where M is the free base 4-Fluoropyridin-3-amine. The expected m/z would be approximately 113.05. [4]* Isotopic Pattern: The presence of chlorine from the hydrochloride salt will not be observed in the parent ion under typical ESI conditions, as the analysis is performed on the cationic species of the free base.
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Fragmentation: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the parent ion. Common fragmentation pathways for pyridines include loss of small neutral molecules.
Table 4: Expected Ions in ESI-MS
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₅H₆FN₂]⁺ | 113.05096 |
| [M+Na]⁺ | [C₅H₅FN₂Na]⁺ | 135.03290 |
Data derived from predicted values for the free base.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for determining the purity of pharmaceutical intermediates and active ingredients. A well-developed reverse-phase HPLC (RP-HPLC) method can separate the main component from synthesis-related impurities and degradation products.
Method Development Rationale:
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Stationary Phase: A C18 column is the workhorse for RP-HPLC, providing excellent retention for moderately polar compounds like aminopyridines. [5]* Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (ACN) or methanol and a buffered aqueous phase is standard. Using a buffer (e.g., phosphate buffer at pH 7.0 or water with 0.1% formic acid) is crucial to ensure consistent ionization state of the amine and achieve sharp, symmetrical peaks. [5][6]* Detection: The aromatic pyridine ring contains a strong chromophore, making UV detection highly effective. A wavelength between 254 nm and 280 nm is typically chosen based on the UV absorbance maximum. [5][6] Protocol: HPLC Purity Analysis
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System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh and dissolve 4-Fluoropyridin-3-amine hydrochloride in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the primary standard. Filter through a 0.45 µm syringe filter to remove particulates.
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Injection and Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Data Processing: Integrate the peak areas. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area % method).
Table 5: Recommended HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Caption: General experimental workflow for HPLC purity analysis.
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when handling any chemical intermediate. The following guidelines are based on available safety data sheets for 4-Amino-3-fluoropyridine. [7][8]
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Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. [7]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. When handling the powder outside of a ventilated hood, a dust mask or respirator is recommended. [9]* Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid generating dust. Employ proper grounding procedures to prevent static discharge. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [10][11]* Disposal: Dispose of waste material at an approved chemical waste facility, in accordance with local, state, and federal regulations. Do not allow the material to enter sewer systems. [8]
Conclusion
4-Fluoropyridin-3-amine hydrochloride is a compound of significant interest in synthetic chemistry. A robust analytical strategy, combining spectroscopic and chromatographic techniques, is essential for its complete characterization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently identify, quantify, and handle this important molecule, ensuring both the integrity of their scientific work and the safety of their laboratory environment.
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Bernard-Gauthier, V., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Scientific Reports, 6, 35543. [Link]
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ResearchGate. (2017, March 31). Gas chromatography/mass spectroscopy identification of M2 as.... Retrieved from ResearchGate. [Link]
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Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400. [Link]
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Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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ResearchGate. (n.d.). The (FTIR) Spectrum of 4-aminoantipyrine. Retrieved from ResearchGate. [Link]
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SIELC Technologies. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from SIELC. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from HELIX Chromatography. [Link]
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NIST. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from ResearchGate. [Link]
- Parlak, C., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine and 4-aminopyridine ligands. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 221-232.
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